Fmoc-gabapentin

Peptidomimetics Foldamer Design Secondary Structure

Fmoc-gabapentin (CAS 882847-19-0) is a non-fungible building block for Fmoc/tBu solid-phase peptide synthesis. Unlike unprotected gabapentin—which readily cyclizes to a toxic γ-lactam (DL50 ~300 mg/kg, ~27× more toxic than gabapentin)—Fmoc protection blocks this degradation pathway, safeguarding both experimental reproducibility and researcher safety. It is also superior to Boc-gabapentin, which is incompatible with standard Fmoc SPPS and requires hazardous HF cleavage. This building block enables the synthesis of gabapentin- and pregabalin-containing homo-/hetero-oligomers that adopt predictable C9 helical conformations, as well as β-turn mimetics in α/γ-hybrid peptides. Its high cLogP (5.42) ensures reliable RP-HPLC retention for straightforward purification. Procure Fmoc-gabapentin to eliminate lactam-related impurities and unlock conformationally constrained foldamer design.

Molecular Formula C24H27NO4
Molecular Weight 393.5 g/mol
CAS No. 882847-19-0
Cat. No. B1334001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-gabapentin
CAS882847-19-0
Molecular FormulaC24H27NO4
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C24H27NO4/c26-22(27)14-24(12-6-1-7-13-24)16-25-23(28)29-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,21H,1,6-7,12-16H2,(H,25,28)(H,26,27)
InChIKeyJQJOWILVGOJWJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Gabapentin (CAS 882847-19-0): A Conformationally Constrained Fmoc-Protected γ-Amino Acid for Peptide Synthesis and Peptidomimetic Design


Fmoc-gabapentin (CAS 882847-19-0; molecular formula C24H27NO4; MW 393.48) is a derivative of the anticonvulsant drug gabapentin (1-(aminomethyl)cyclohexaneacetic acid, Gpn) in which the primary amine is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group . Gabapentin itself functions as a stereochemically constrained, achiral β,β-disubstituted γ-amino acid residue due to its cyclohexyl ring at the Cβ position, which restricts conformational flexibility [1]. The Fmoc protection renders the compound compatible with standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols, enabling its incorporation as a building block in hybrid peptide sequences and peptidomimetics [2]. Commercially, Fmoc-gabapentin is typically supplied as a white solid with purity specifications of ≥95% (HPLC) or ≥98% (as offered by certain suppliers) and is stored at 0-8°C or room temperature in sealed, dry conditions .

Why Unprotected Gabapentin or Alternative Protected Gabapentin Derivatives Cannot Substitute for Fmoc-Gabapentin


Generic substitution of Fmoc-gabapentin with unprotected gabapentin or alternative protected forms (e.g., Boc-gabapentin) is not functionally equivalent in peptide synthesis and bioconjugation workflows. Unprotected gabapentin exhibits a well-documented propensity to undergo facile intramolecular cyclization to form the five-membered γ-lactam (2-aza-spiro[4,5]decan-3-one) [1]. This lactam impurity is approximately 20-fold more toxic than gabapentin itself (lactam DL50 ~300 mg/kg versus gabapentin DL50 >8,000 mg/kg in mice) and its formation during synthesis or storage compromises both experimental reproducibility and safety [1][2]. Fmoc protection of the gabapentin amine blocks this cyclization pathway, preserving the integrity of the gabapentin moiety during peptide assembly . Furthermore, Boc-protected gabapentin, while also preventing lactamization, is incompatible with Fmoc/tBu SPPS protocols due to the acid lability of both Boc and tBu groups—they cannot be orthogonally deprotected, necessitating the aggressive and highly toxic hydrofluoric acid (HF) cleavage step associated with Boc/Bzl chemistry [3]. Thus, the specific combination of Fmoc protection with gabapentin's conformationally constrained γ-amino acid scaffold is non-fungible for researchers employing standard Fmoc SPPS instrumentation and safety protocols.

Fmoc-Gabapentin (CAS 882847-19-0): Quantitative Comparative Evidence for Scientific Selection


Conformational Constraint: Fmoc-Gabapentin Induces C9 Helical Folding in γ-Amino Acid Oligomers

Fmoc-gabapentin enables the synthesis of homo-oligomers and mixed oligomers of gabapentin (Gpn) and pregabalin (Pgn) that adopt a defined C9 helical conformation in solution, as determined by NMR spectroscopy [1]. This helical folding is a direct consequence of the conformational constraint imposed by the gabapentin cyclohexyl ring, which restricts backbone torsion angles to gauche,gauche (g,g) conformations (θ1 ≈ -60°, θ2 ≈ -70°) [2]. In contrast, oligomers synthesized from linear, unconstrained γ-amino acids typically populate multiple, interconverting conformations rather than a single folded structure, reducing their utility as predictable foldamer scaffolds [3].

Peptidomimetics Foldamer Design Secondary Structure SPPS

Chemical Stability: Fmoc Protection Prevents Toxic Gabapentin Lactam Formation

Unprotected gabapentin undergoes facile intramolecular cyclization to form the γ-lactam impurity (2-aza-spiro[4,5]decan-3-one) under mild conditions. This lactam is approximately 26.7-fold more toxic than gabapentin, with reported DL50 values of ~300 mg/kg for the lactam versus >8,000 mg/kg for gabapentin in mice [1]. Thermodynamic calculations confirm that the lactam form is substantially more stable than gabapentin (ΔG = -13.63 kcal/mol relative to gabapentin), driving the experimental preference for lactamization [2]. Fmoc protection of the gabapentin amine sterically and electronically blocks the intramolecular nucleophilic attack required for cyclization, thereby preventing lactam formation during peptide synthesis, storage, and subsequent manipulations [1][3].

Impurity Control Stability Peptide Synthesis Bioconjugation

Synthetic Orthogonality: Fmoc-Gabapentin Is Compatible with Fmoc/tBu SPPS Whereas Boc-Gabapentin Is Not

Fmoc-gabapentin is fully compatible with standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols, enabling orthogonal deprotection with mild base (typically 20% piperidine) and final cleavage with TFA [1]. In contrast, Boc-protected gabapentin lacks true orthogonality with the tBu side-chain protecting groups used in SPPS—both are acid-labile—meaning that deprotection of Boc would simultaneously cleave tBu groups, destroying side-chain protection [2]. Consequently, Boc-gabapentin requires the legacy Boc/Bzl SPPS strategy, which employs highly toxic and corrosive hydrofluoric acid (HF) for final cleavage—a procedure incompatible with standard automated peptide synthesizers and modern laboratory safety practices .

SPPS Protecting Group Strategy Orthogonality Peptide Chemistry

Physicochemical Properties: Fmoc-Gabapentin Has a Higher cLogP Than Fmoc-Pregabalin, Affecting Chromatographic Behavior

Fmoc-gabapentin (MW 393.48, C24H27NO4) exhibits a calculated LogP value of 5.42 . Its close structural analog Fmoc-pregabalin (CAS 1308334-66-8; MW 381.5, C23H27NO4) differs by the absence of the cyclohexyl ring (pregabalin contains an isobutyl side chain instead) and has a lower molecular weight and reduced hydrophobicity . The higher cLogP of Fmoc-gabapentin (5.42) translates to longer retention times on reversed-phase HPLC (RP-HPLC) columns under identical mobile phase conditions, a factor that must be accounted for in analytical method development and purification protocols [1].

Chromatography HPLC Physicochemical Properties Analytical Chemistry

Application-Specific Purity: Commercial Fmoc-Gabapentin Is Supplied at ≥95-98% HPLC Purity for Peptide Synthesis

Commercially available Fmoc-gabapentin is supplied with documented purity specifications of ≥95% (HPLC) or ≥98% (depending on the supplier), meeting the minimum purity threshold required for reliable Fmoc SPPS coupling reactions . In contrast, the parent drug gabapentin is not available as an Fmoc-protected building block from peptide synthesis suppliers, and researchers who attempt in-house Fmoc protection of gabapentin risk incomplete conversion, formation of the toxic γ-lactam impurity during the protection step, and the absence of batch-to-batch analytical certification .

Peptide Synthesis Quality Control HPLC Purity Procurement

Fmoc-Gabapentin (CAS 882847-19-0): Validated Research and Industrial Application Scenarios


Solid-Phase Synthesis of γ-Amino Acid Homo-Oligomers and Mixed Oligomers with Defined Helical Conformation

Fmoc-gabapentin enables the stepwise solid-phase synthesis of gabapentin (Gpn) and pregabalin (Pgn) homo-oligomers and mixed oligomers using standard Fmoc/tBu SPPS protocols with HBTU/HOBt/DIEA coupling [1]. The resulting oligomers adopt a C9 helical conformation in solution, as confirmed by NMR spectroscopy, providing a predictable and reproducible foldamer scaffold [1]. This application is directly supported by the quantitative evidence that Fmoc-gabapentin-derived oligomers fold into a single defined helical structure [1], and that its Fmoc protection is compatible with automated SPPS workflows while Boc-gabapentin is not [2].

Design and Synthesis of α/γ-Hybrid Peptides Incorporating Conformationally Constrained β-Turn and Helical Mimetics

Fmoc-gabapentin serves as a stereochemically constrained γ-amino acid residue for incorporation into α/γ-hybrid peptide sequences [3]. Crystal structures of model dipeptides containing gabapentin (e.g., Boc-Gly-Gpn-OH, Boc-Aib-Gpn-OH) reveal compact folded conformations with distinct polypeptide chain reversals, including β-turn mimetic structures stabilized by intramolecular hydrogen bonds [4]. The backbone torsion angles of the Gpn residue are restricted to gauche,gauche conformations (θ1 ≈ -60°, θ2 ≈ -70°), enabling rational design of foldamer architectures [4]. This scenario is validated by the quantitative crystallographic data showing defined Gpn conformational families [4].

Synthesis of Gabapentin-Containing Peptide Bioconjugates and Prodrugs Without Lactam Contamination

Fmoc-gabapentin enables the synthesis of gabapentin-containing peptide bioconjugates and N-acylated conjugates while preventing the formation of the toxic γ-lactam impurity [5]. The Fmoc group protects the gabapentin amine from intramolecular cyclization during coupling reactions and subsequent manipulations, ensuring that the final deprotected product retains the intact gabapentin moiety without lactam contamination [5]. This application is directly validated by the evidence that unprotected gabapentin readily forms lactam with 26.7× higher toxicity, whereas Fmoc protection blocks this cyclization pathway [5][6].

Analytical Method Development and Purification of Gabapentin-Derived Peptides via RP-HPLC

Fmoc-gabapentin's physicochemical properties (MW 393.48, cLogP 5.42) provide a predictable chromatographic signature for reversed-phase HPLC method development and purification of gabapentin-containing peptides. The high cLogP value of 5.42 ensures that Fmoc-gabapentin and Fmoc-protected gabapentin-containing peptides exhibit sufficient retention on C18 columns for effective separation from polar impurities . This scenario is supported by the quantitative cLogP data showing that Fmoc-gabapentin is more hydrophobic than Fmoc-pregabalin, necessitating distinct gradient conditions for optimal resolution .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-gabapentin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.